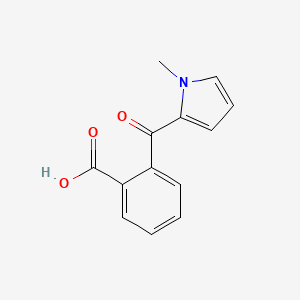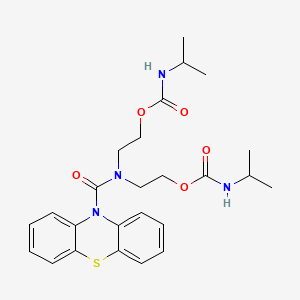
Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s structure includes a carbamic acid ester linked to a phenothiazine derivative, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of phenothiazine derivatives with isopropyl carbamate. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the esterification process. Commonly used catalysts include acidic or basic catalysts, while solvents such as dichloromethane or ethanol are employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
- Carbamic acid, (1-methylethyl)-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester stands out due to its unique combination of a phenothiazine moiety and a carbamate ester. This structural feature imparts distinct pharmacological properties and reactivity patterns, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
65241-00-1 |
|---|---|
分子式 |
C25H32N4O5S |
分子量 |
500.6 g/mol |
IUPAC名 |
2-[phenothiazine-10-carbonyl-[2-(propan-2-ylcarbamoyloxy)ethyl]amino]ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C25H32N4O5S/c1-17(2)26-23(30)33-15-13-28(14-16-34-24(31)27-18(3)4)25(32)29-19-9-5-7-11-21(19)35-22-12-8-6-10-20(22)29/h5-12,17-18H,13-16H2,1-4H3,(H,26,30)(H,27,31) |
InChIキー |
YUBPQKBFOJVIHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)OCCN(CCOC(=O)NC(C)C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


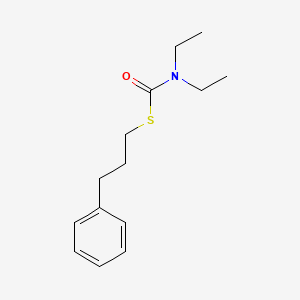
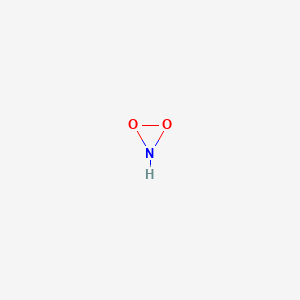
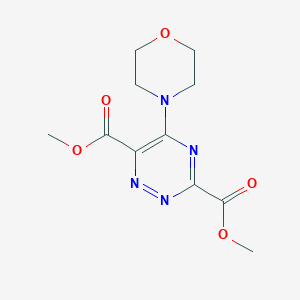
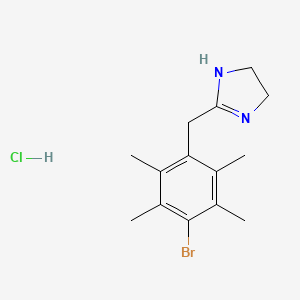
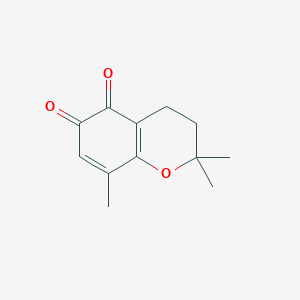
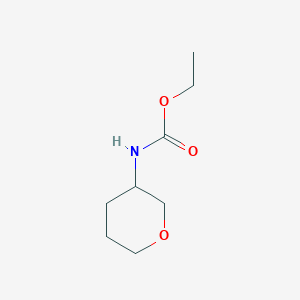
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

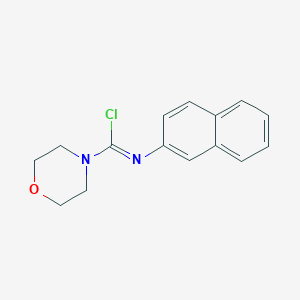


![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

